3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium (Pd) in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent structure of the compound.
Isoquinoline: A structural isomer of quinoline.
Fluoroquinolines: Compounds with similar fluorine substitutions.
Uniqueness
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other quinoline derivatives .
Properties
CAS No. |
919786-41-7 |
---|---|
Molecular Formula |
C22H21FN2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-4-propyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H21FN2/c1-3-7-17-14(2)25-22(18-9-6-10-19(23)21(17)18)16-12-15-8-4-5-11-20(15)24-13-16/h4-6,8-14,17H,3,7H2,1-2H3 |
InChI Key |
ASWOJBCEPPYVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(N=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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